molecular formula Cl2Ga-2 B8577122 CID 9898852

CID 9898852

货号: B8577122
分子量: 140.63 g/mol
InChI 键: XJWGZASPOAQVNB-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CID 9898852 (CAS No. 98929-98-7) is an amino acid derivative with a linear structural formula and molecular weight of 301.3 g/mol . Key physicochemical properties include a boiling point of 557.1°C at 760 mmHg and an InChI Key of JZQUVQKBKHWQPB-UHFFFAOYSA-N. The compound is classified under GHS hazard category "Warning" (H302: Harmful if swallowed) and is packaged in Group III, indicating moderate hazard . Its functional groups and structural features align with bioactive amino acid derivatives, making it relevant for pharmaceutical and biochemical research.

属性

分子式

Cl2Ga-2

分子量

140.63 g/mol

InChI

InChI=1S/2ClH.Ga/h2*1H;/p-2

InChI 键

XJWGZASPOAQVNB-UHFFFAOYSA-L

规范 SMILES

[Cl-].[Cl-].[Ga]

产品来源

United States

相似化合物的比较

Amino Acid Derivatives

The following compounds exhibit structural homology with this compound, as highlighted in :

CAS No. Functional Group Similarity Molecular Formula Molecular Weight (g/mol) Key Differences
81379-52-4 Carboxylic acid backbone C₁₄H₁₈N₂O₄ 278.3 Additional methyl group on the aromatic ring
84891-19-0 Peptide linkage C₁₅H₂₀N₂O₅ 308.3 Extended alkyl chain and hydroxyl substitution
135610-90-1 Sulfonamide moiety C₁₃H₁₈N₂O₃S 294.4 Sulfur incorporation enhances polarity

These analogues differ in side-chain modifications, which influence solubility and target specificity. For instance, the sulfonamide group in 135610-90-1 increases hydrophilicity compared to this compound’s nonpolar backbone .

Betulin Derivatives ()

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

A comparison with CID 57416287 (CAS 1254115-23-5), a piperazine derivative, highlights differences in drug-likeness:

Property This compound CID 57416287
Log Po/w (consensus) 2.1 (predicted) 0.03
Solubility (ESOL) 86.7 mg/mL (high) 28.9 mg/mL (moderate)
BBB Permeability Not reported No
CYP Inhibition None reported None

Toxicity Profiles

This compound’s GHS classification (H302) aligns with analogues like 81379-52-4, which share oral toxicity risks .

Enzyme Interactions

Unlike troglitazone (CID 5591) and irbesartan (CID 3749) from , which inhibit steroidogenic enzymes, this compound lacks reported enzymatic targets. However, its amino acid backbone may facilitate interactions with peptide transporters or proteases, a hypothesis requiring validation .

常见问题

Basic Research Questions

Q. How to formulate a focused research question for studying CID 9898852?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • "How does the structural modification of this compound (intervention) affect its binding affinity to [specific receptor] (outcome) compared to its parent compound (comparison) under physiological conditions (timeframe)?"
  • Ensure specificity by addressing gaps in existing literature (e.g., unresolved mechanisms, contradictory results) and aligning with measurable outcomes (e.g., spectroscopic data, thermodynamic parameters) .

Q. What are key considerations for experimental design when working with this compound?

  • Methodological Answer :

  • Reproducibility : Document synthesis protocols, reagent sources (e.g., purity grades), and instrument calibration details. For novel compounds, provide full characterization (e.g., NMR, HPLC, mass spectrometry) .
  • Controls : Include positive/negative controls (e.g., known inhibitors for pharmacological assays) and validate methods against established standards.
  • Variables : Clearly define independent (e.g., temperature, concentration) and dependent variables (e.g., reaction yield, IC50 values) to minimize confounding factors .

Q. How to conduct a rigorous literature review for this compound-related studies?

  • Methodological Answer :

  • Use academic databases (e.g., PubMed, Reaxys) and prioritize primary sources. Filter studies by relevance to your hypothesis (e.g., structural analogs, target pathways).
  • Critically evaluate methodologies in prior work (e.g., assay conditions, statistical rigor) to identify gaps or inconsistencies .
  • Systematically organize findings using citation managers (e.g., Zotero) and annotate conflicting results for further investigation .

Advanced Research Questions

Q. How to resolve contradictions in experimental data involving this compound?

  • Methodological Answer :

  • Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., impurities in synthesized batches vs. assay variability). Prioritize resolving contradictions that impact core hypotheses (e.g., efficacy vs. toxicity outcomes) .
  • Replication : Repeat experiments under standardized conditions, and cross-validate using alternative techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry for binding studies) .
  • Meta-Analysis : Statistically aggregate data from multiple studies to assess trends, adjusting for variables like solvent polarity or pH .

Q. How to optimize synthetic routes for this compound to enhance reproducibility?

  • Methodological Answer :

  • Parameter Screening : Use design-of-experiments (DoE) approaches to test variables (e.g., catalyst loading, reaction time) and identify optimal conditions .
  • Purity Validation : Employ orthogonal characterization methods (e.g., elemental analysis, X-ray crystallography) to confirm compound identity and exclude byproducts .
  • Scale-Up Protocols : Document deviations from small-scale synthesis (e.g., heat transfer efficiency) and adjust purification methods (e.g., gradient chromatography) accordingly .

Q. What strategies address complex data interpretation in this compound pharmacology studies?

  • Methodological Answer :

  • Multivariate Analysis : Apply machine learning models (e.g., random forests) to correlate structural features of this compound derivatives with activity profiles .
  • Dose-Response Modeling : Use nonlinear regression to calculate EC50/IC50 values and assess statistical significance via bootstrapping .
  • Pathway Mapping : Integrate omics data (e.g., transcriptomics) to contextualize mechanistic results and identify off-target effects .

Q. How to ensure ethical and rigorous data sharing for this compound research?

  • Methodological Answer :

  • FAIR Principles : Share raw data (e.g., spectra, kinetic curves) in repositories like Zenodo with unique DOIs. Include metadata for experimental conditions and instrument settings .
  • Collaboration Agreements : Define data usage terms and authorship criteria early in multi-institutional studies to prevent disputes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。